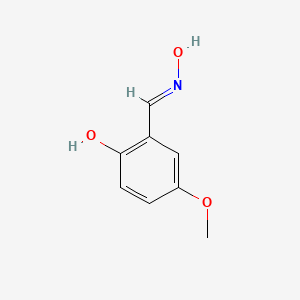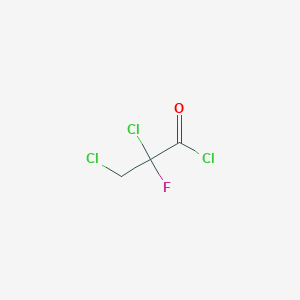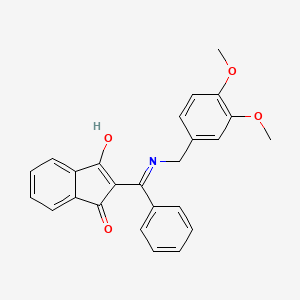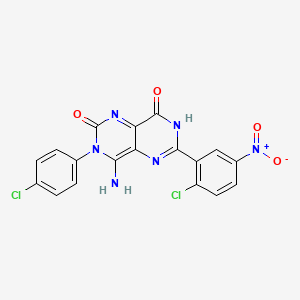
2-(((4-Ethoxyphenyl)amino)phenylmethylene)indane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((4-Ethoxyphenyl)amino)phenylmethylene)indane-1,3-dione, commonly known as 2-EPI, is a novel heterocyclic compound that has been studied for its potential applications in various scientific fields. It is a derivative of indane-1,3-dione and is composed of two aromatic rings and two nitrogen atoms, making it a highly versatile compound. 2-EPI has been found to have a wide range of biological and chemical properties, making it an attractive candidate for use in various research areas.
Wissenschaftliche Forschungsanwendungen
2-EPI has been studied for its potential applications in various scientific fields. It has been found to possess a wide range of biological and chemical properties that make it an attractive candidate for use in various research areas. For example, 2-EPI has been studied for its potential use as an antioxidant. It has been found to possess strong antioxidant activity and may be useful in the treatment of oxidative stress-related diseases. Additionally, 2-EPI has been studied for its potential use in the treatment of cancer. It has been found to possess cytotoxic activity against a variety of cancer cell lines.
Wirkmechanismus
The mechanism of action of 2-EPI is not yet fully understood. However, it is believed that its biological and chemical properties are due to its ability to interact with various cellular components, such as proteins and membranes. Specifically, 2-EPI has been found to interact with proteins by forming hydrogen bonds with them, which can lead to the inhibition of their activity. Additionally, 2-EPI has been found to interact with membranes by forming hydrophobic interactions, which can lead to the disruption of the membrane structure and function.
Biochemical and Physiological Effects
2-EPI has been found to possess a wide range of biochemical and physiological effects. For example, it has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer activities. Additionally, 2-EPI has been found to possess neuroprotective and hepatoprotective activities. Furthermore, 2-EPI has been found to possess anticonvulsant and anti-diabetic activities.
Vorteile Und Einschränkungen Für Laborexperimente
2-EPI is a highly versatile compound that has a wide range of biological and chemical properties. This makes it an attractive candidate for use in various research areas. Additionally, 2-EPI is relatively easy to synthesize, which makes it a convenient choice for lab experiments. However, 2-EPI is not without its limitations. For example, it is a relatively unstable compound, which can make it difficult to work with in lab experiments. Additionally, 2-EPI is not as widely studied as some other compounds, which can make it difficult to find reliable information about its properties.
Zukünftige Richtungen
2-EPI is a highly versatile compound that has a wide range of potential applications in various scientific fields. As such, there are numerous potential future directions that could be taken with this compound. For example, further research could be conducted to better understand the mechanism of action of 2-EPI and its potential therapeutic applications. Additionally, further research could be conducted to explore the potential of 2-EPI as an antioxidant or anti-cancer agent. Furthermore, further research could be conducted to explore the potential of 2-EPI as a neuroprotective or hepatoprotective agent. Finally, further research could be conducted to explore the potential of 2-EPI as an anticonvulsant or anti-diabetic agent.
Synthesemethoden
2-EPI can be synthesized via a number of different methods. One of the most common methods is a two-step reaction involving the condensation of 4-ethoxyphenylhydrazine and acetone, followed by the reaction of the resulting hydrazone with indane-1,3-dione. This method yields 2-EPI with a yield of up to 97%. Other methods of synthesis include the reaction of 4-ethoxyphenylhydrazine and indane-1,3-dione in the presence of a base, such as sodium hydroxide or potassium hydroxide. This method yields 2-EPI with a yield of up to 95%.
Eigenschaften
IUPAC Name |
2-[N-(4-ethoxyphenyl)-C-phenylcarbonimidoyl]-3-hydroxyinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO3/c1-2-28-18-14-12-17(13-15-18)25-22(16-8-4-3-5-9-16)21-23(26)19-10-6-7-11-20(19)24(21)27/h3-15,26H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSBHZHPMKVIKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3,4-Dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B6300249.png)


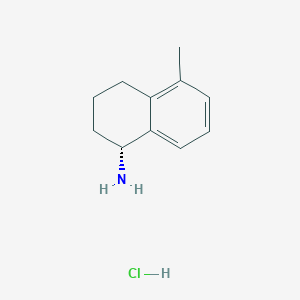
![2-(Benzo[d]thiazol-2-yl)-4-fluorophenol](/img/structure/B6300291.png)
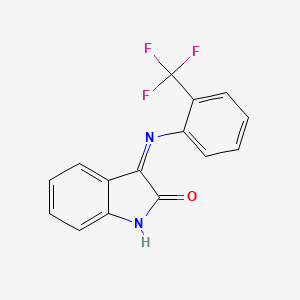
![3-(Benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one](/img/structure/B6300301.png)


